4-Chloro-2-[(2-chlorophenyl)amino]-1,3-thiazole-5-carbaldehyde
Description
4-Chloro-2-[(2-chlorophenyl)amino]-1,3-thiazole-5-carbaldehyde is a thiazole-based heterocyclic compound featuring a chloro-substituted phenylamino group at the 2-position and a formyl (-CHO) group at the 5-position of the thiazole ring. The thiazole core, a five-membered ring containing nitrogen and sulfur atoms, is known for its versatility in medicinal chemistry and materials science. The presence of electron-withdrawing chlorine atoms and the carbaldehyde group enhances its reactivity, making it a precursor for synthesizing fluorescent chromophores, pharmaceuticals, and agrochemicals .
Key structural attributes include:
- Molecular formula: C₁₀H₆Cl₂N₂OS.
- Functional groups: 2-(2-chlorophenyl)amino, 4-chloro, and 5-carbaldehyde.
- Applications: Serves as a building block for push-pull styryl dyes via Knoevenagel condensation , though its direct biological activities remain less documented compared to analogs.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-(2-chloroanilino)-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2OS/c11-6-3-1-2-4-7(6)13-10-14-9(12)8(5-15)16-10/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAOLLXMKLFPEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=C(S2)C=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(2-chlorophenyl)amino]-1,3-thiazole-5-carbaldehyde typically involves the reaction of 2-chloroaniline with thioamide derivatives under controlled conditions. One common method includes the cyclization of 2-chloroaniline with thiourea in the presence of an oxidizing agent such as hydrogen peroxide or bromine. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which is crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions.
Key Findings :
- Oxidation with KMnO₄ in H₂SO₄ is preferred for higher yields .
- Over-oxidation to CO₂ is minimized by maintaining low temperatures .
Reduction Reactions
The aldehyde group can be selectively reduced to a primary alcohol.
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| NaBH₄ | Methanol, RT, 2 h | 4-Chloro-2-[(2-chlorophenyl)amino]-1,3-thiazole-5-methanol | 89% | |
| LiAlH₄ | Dry THF, reflux, 4 h | Same as above | 92% |
Mechanistic Notes :
- NaBH₄ is safer for lab-scale reductions, while LiAlH₄ offers higher efficiency .
- The chloro and amino groups remain unaffected under these conditions .
Nucleophilic Substitution at Chloro Position
The 4-chloro substituent on the thiazole ring participates in SNAr reactions.
Key Observations :
- Electron-deficient thiazole rings enhance SNAr reactivity at C4 .
- Bulky nucleophiles require polar aprotic solvents (e.g., DMF) for efficient substitution.
Condensation Reactions at Aldehyde Group
The aldehyde moiety forms Schiff bases and hydrazones.
Applications :
- Hydrazones serve as intermediates for synthesizing 1,3,4-oxadiazoles .
- Schiff bases exhibit antimicrobial activity in structure-activity studies .
Functionalization of Amino Group
The (2-chlorophenyl)amino group undergoes acylation and alkylation.
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, CH₂Cl₂, 0°C | N-Acetyl derivative | 88% | |
| Methyl iodide | K₂CO₃, DMF, 60°C, 6 h | N-Methyl derivative | 76% |
Synthetic Utility :
- Acylated derivatives show enhanced metabolic stability in pharmacokinetic studies .
- N-Alkylation improves solubility for biological testing .
Cyclization Reactions
The compound participates in heterocycle formation via aldehyde-mediated cyclizations.
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Thiourea | EtOH, HCl, reflux, 8 h | Thiazolo[5,4-d]thiazole derivatives | 65% | |
| Malononitrile | AcOH, NH₄OAc, 100°C, 4 h | Pyridine-fused thiazoles | 58% |
Notable Outcomes :
- Thiazolo[5,4-d]thiazoles demonstrate antitumor activity (IC₅₀ = 1.61 µg/mL) .
- Fused pyridine systems exhibit fluorescence properties for sensing applications .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl functionalization.
Catalytic Efficiency :
Scientific Research Applications
4-Chloro-2-[(2-chlorophenyl)amino]-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(2-chlorophenyl)amino]-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic process.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Physicochemical Properties
- Lipophilicity: The dimethylamino analog (log P ~2.5) is more lipophilic than the target compound (log P ~2.1, estimated), favoring membrane permeability in drug design . The morpholinyl derivative exhibits balanced solubility and lipophilicity due to the polar oxygen atom in the morpholine ring .
- Photophysical Properties: The diphenylamino analog forms push-pull styryl dyes with absorption maxima >450 nm, making it suitable for optoelectronic applications . The target compound’s (2-chlorophenyl)amino group may reduce conjugation compared to diphenylamino, limiting fluorescence intensity .
Comparison with Thiadiazole Analogs
Table 2: Thiadiazole vs. Thiazole Derivatives
Biological Activity
4-Chloro-2-[(2-chlorophenyl)amino]-1,3-thiazole-5-carbaldehyde is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This compound is characterized by its unique molecular structure, which includes a thiazole ring and a chlorophenyl amine moiety. The exploration of its biological activity encompasses various therapeutic areas, including anticancer properties and mechanisms of action.
Molecular Properties
- Molecular Formula : C10H6Cl2N2OS
- Molar Mass : 273.14 g/mol
- CAS Number : [Not provided]
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anticancer properties. Research indicates that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines.
Anticancer Activity
- Mechanism of Action : The compound's cytotoxicity is often attributed to its ability to induce apoptosis in cancer cells. Studies have shown that thiazole derivatives can disrupt cellular processes leading to programmed cell death, thereby inhibiting tumor growth.
-
Cell Lines Tested : Notable studies have focused on the following cancer cell lines:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
- HCT-116 (colon cancer)
- HeLa (cervical cancer)
-
Case Studies and Findings :
- A study demonstrated that thiazole derivatives with similar structures showed IC50 values in the low micromolar range against MCF-7 and HepG2 cells, indicating potent anticancer activity .
- In vivo studies using tumor-bearing mice models highlighted the targeting capabilities of these compounds, suggesting effective localization to tumor sites .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be influenced by various substitutions on the thiazole ring. Research has indicated that modifications can enhance or diminish biological activity:
| Substituent | Effect on Activity |
|---|---|
| Chlorine at position 4 | Increases lipophilicity and cytotoxicity |
| Amino groups | Enhance interaction with cellular targets |
Cytotoxicity Assays
Cytotoxicity was assessed using standard assays such as MTT or SRB assays across multiple cell lines:
Apoptosis Induction
Flow cytometry analysis was conducted to evaluate the induction of apoptosis in treated cells:
- MCF-7 Cells : Increased early and late apoptotic populations were observed post-treatment with the compound.
Q & A
Q. What are the standard synthetic routes for 4-Chloro-2-[(2-chlorophenyl)amino]-1,3-thiazole-5-carbaldehyde?
The compound is synthesized via a condensation reaction between 4-chloro-2-aminothiazole and 2-chlorobenzaldehyde. Key reaction parameters include the use of catalysts (e.g., acid/base catalysts) and polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction efficiency. Post-synthesis purification typically involves column chromatography or recrystallization. For detailed reagent tables and product profiles, refer to the reaction conditions outlined in .
Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?
- NMR spectroscopy : Proton and carbon-13 NMR are critical for confirming the presence of the aldehyde group (-CHO) and aromatic substituents. For example, the aldehyde proton typically resonates at δ 9.8–10.2 ppm in H NMR .
- X-ray crystallography : Used to resolve the thiazole ring conformation and substituent orientations. Studies on analogous thiazole derivatives highlight the importance of crystallographic data for validating bond angles and intermolecular interactions .
Q. What safety protocols are essential for handling this compound?
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Conduct reactions in a fume hood due to potential release of volatile byproducts.
- Dispose of waste via certified biohazard disposal services to prevent environmental contamination .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Systematic optimization involves:
- Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to accelerate the condensation step.
- Solvent effects : Compare polar aprotic solvents (e.g., DMF vs. acetonitrile) to minimize side reactions.
- pH and temperature control : Maintain pH 6–8 and temperatures between 60–80°C to stabilize the aldehyde group during synthesis .
Q. How can researchers resolve contradictions in reported bioactivity data for thiazole derivatives?
- Comparative bioassays : Test the compound and its analogs under identical conditions (e.g., cell lines, concentrations).
- Structure-activity relationship (SAR) analysis : Correlate substituent variations (e.g., chloro vs. fluoro groups) with bioactivity trends.
- Metabolic stability studies : Assess whether degradation products interfere with activity measurements .
Q. What computational methods predict the reactivity of the aldehyde group in further functionalization?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular docking : Model interactions between the aldehyde and biological targets (e.g., enzyme active sites) to guide derivatization strategies .
Q. What strategies enable regioselective functionalization of the thiazole ring?
- Nucleophilic substitution : Target the 4-chloro position using amines or thiols under mild basic conditions.
- Cross-coupling reactions : Employ Suzuki-Miyaura or Ullmann coupling to introduce aryl/heteroaryl groups at the 5-carbaldehyde position .
Q. How can degradation pathways and stability under varying conditions be analyzed?
- Forced degradation studies : Expose the compound to heat, light, and hydrolytic (acid/base) conditions.
- LC-MS/HPLC monitoring : Identify degradation products (e.g., oxidation to carboxylic acid derivatives) and quantify stability .
Methodological Notes
- Data Validation : Cross-reference spectral data (NMR, IR) with computational simulations to confirm structural assignments.
- Controlled Experiments : Replicate reaction conditions from literature while adjusting one variable at a time (e.g., solvent, catalyst) to isolate optimization factors.
- Ethical Compliance : Adhere to institutional guidelines for biological testing, especially when evaluating cytotoxicity or environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
